- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, France, , ,
Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

920979-04-0 structure
Produktname:2-Iodo-6-(trifluoromethyl)pyridin-3-amine
CAS-Nr.:920979-04-0
MF:C6H4F3IN2
MW:288.009043693542
MDL:MFCD11044265
CID:796768
PubChem ID:53425479
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
- 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine
- 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-
- 5-Amino-6-iodo-2-(trifluoromethyl)pyridine
- 3-amino-2-iodo-6-(trifluoromethyl)pyridine
- AK103238
- PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- FCH1401809
- 3-amino-2-iodo-6-trifluoromethylpyridine
- 2-iodo-6-trifluoromethylpyridin-3-ylamine
- 2-iodo-6-trifluoromethyl-pyridin-3-ylamine
- AX8234777
- ST24040
- 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)
- (2-Iodo-6-trifluoromethylpyridin-3-yl)amine
- J-509719
- DS-4051
- MFCD11044265
- DB-082111
- SCHEMBL830696
- 920979-04-0
- AKOS015995179
- 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine
- SB82353
- DTXSID20698887
- C77151
-
- MDL: MFCD11044265
- Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2
- InChI-Schlüssel: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- Lächelt: FC(C1C=CC(N)=C(I)N=1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 287.93700
- Monoisotopenmasse: 287.937
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 161
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.9
- XLogP3: 1.8
Experimentelle Eigenschaften
- Dichte: 1.892
- Siedepunkt: 233.1°C at 760 mmHg
- Flammpunkt: 94.8°C
- Brechungsindex: 1.586
- PSA: 38.91000
- LogP: 2.86840
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126411-1g |
2-iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
$126 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW049-250MG |
2-iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 97% | 250MG |
¥ 211.00 | 2023-04-13 | |
Fluorochem | 229655-1g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
£84.00 | 2022-02-28 | |
Chemenu | CM126411-1g |
2-iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
$355 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-200mg |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95+% | 200mg |
486.0CNY | 2021-08-03 | |
Alichem | A029015361-5g |
3-Amino-2-iodo-6-(trifluoromethyl)pyridine |
920979-04-0 | 95% | 5g |
$1594.73 | 2023-08-31 | |
Fluorochem | 229655-5g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 5g |
£268.00 | 2022-02-28 | |
eNovation Chemicals LLC | D372714-1g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95% | 1g |
$280 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-1g |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine |
920979-04-0 | 95+% | 1g |
1944.0CNY | 2021-08-03 | |
Aaron | AR00H0SY-100mg |
3-Amino-2-iodo-6-(trifluoromethyl)-pyridine |
920979-04-0 | 95% | 100mg |
$11.00 | 2025-02-11 |
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt
Referenz
- New pyrrolopyridine compounds, their preparation and use as PPAR activators, France, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt
Referenz
- New pyrrolopyridine derivatives and their preparation and use as PPAR activators, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 1 h, rt
Referenz
- Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
Referenz
- Isoindolines as HDAC inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, rt
Referenz
- Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, 20 °C
Referenz
- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 20 °C; 18 h, 20 °C
Referenz
- Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, United States, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Potassium iodide , Potassium iodate Solvents: Methanol , Water ; 48 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 2 h, 25 °C
Referenz
- Process for preparation of PARP7 inhibitor, World Intellectual Property Organization, , ,
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products
2-Iodo-6-(trifluoromethyl)pyridin-3-amine Verwandte Literatur
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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